trans-Dibromobis(triphenylphosphine)palladium(II)

Catalog No.
S3356401
CAS No.
22180-53-6
M.F
C36H30Br2P2Pd
M. Wt
790.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Dibromobis(triphenylphosphine)palladium(II)

CAS Number

22180-53-6

Product Name

trans-Dibromobis(triphenylphosphine)palladium(II)

IUPAC Name

dibromopalladium;triphenylphosphane

Molecular Formula

C36H30Br2P2Pd

Molecular Weight

790.8 g/mol

InChI

InChI=1S/2C18H15P.2BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

InChI Key

MCSDDEAMPOYJJI-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd]Br

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd]Br

Application in Crystallography

Scientific Field: Analytical Sciences, Crystallography

Summary of the Application: The crystal structure of trans-Dibromobis(triphenylphosphine)palladium(II) has been determined using X-ray crystallography .

Methods of Application: The complex crystallizes on an inversion center in distorted square planar coordination around platinum with triphenylphosphine ligands in trans positions to each other and with two molecules of dichloromethane as solvate .

Results or Outcomes: The results of this study provided valuable insights into the crystal structure of trans-Dibromobis(triphenylphosphine)palladium(II), which can be useful in various fields of research .

Application in Catalysis

Scientific Field: Chemistry, Catalysis

Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a catalyst for equilibrium palladation of alkanes and arenes and functionalization of hydrocarbons .

Methods of Application: This compound is used as a reactant for homocoupling reactions induced by P-C reductive elimination and for the preparation of palladium imidazolylidene complexes via Suzuki coupling reactions .

Application in Organic Synthesis

Scientific Field: Organic Chemistry, Synthetic Chemistry

Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a catalyst for various organic synthesis reactions, including the equilibrium palladation of alkanes and arenes and functionalization of hydrocarbons .

Methods of Application: This compound is used as a reactant for homocoupling reactions induced by P-C reductive elimination .

Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these reactions has been shown to be effective, contributing to the successful synthesis of various organic compounds .

Application in Preparation of Palladium Imidazolylidene Complexes

Scientific Field: Inorganic Chemistry, Coordination Chemistry

Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used in the preparation of palladium imidazolylidene complexes via Suzuki coupling reactions .

Methods of Application: The compound is used as a starting material in the synthesis of palladium imidazolylidene complexes, which are prepared via Suzuki coupling reactions .

Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these reactions has been shown to be effective, leading to the successful preparation of palladium imidazolylidene complexes .

Application in Nanotechnology

Scientific Field: Nanotechnology, Material Science

Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used in the field of nanotechnology. It is used in the preparation of high purity, submicron and nanopowder forms .

Methods of Application: The compound is used as a starting material in the synthesis of nanopowders. The exact methods and parameters can vary depending on the specific application .

Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these applications has been shown to be effective, leading to the successful preparation of nanopowders .

Application in Proteomics Research

Scientific Field: Biochemistry, Proteomics

Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a biochemical for proteomics research .

Methods of Application: The compound is used in various biochemical reactions relevant to proteomics research. The exact methods and parameters can vary depending on the specific research context .

trans-Dibromobis(triphenylphosphine)palladium(II) is a coordination compound characterized by its unique structure and properties. Its chemical formula is C36_{36}H30_{30}Br2_2P2_2Pd, and it has a molecular weight of approximately 790.80 g/mol. The compound appears as a solid and is notable for its square planar geometry, typical of many palladium complexes. The palladium center is coordinated by two triphenylphosphine ligands and two bromide ions, which contribute to its reactivity and functionality in various chemical processes .

, particularly in cross-coupling reactions. It can facilitate:

  • Homocoupling Reactions: This involves the coupling of two identical organic substrates, often used in the synthesis of biaryl compounds.
  • Palladation of Alkanes and Arenes: The compound can engage in the functionalization of hydrocarbons, allowing for the introduction of various functional groups into organic molecules .

The general reaction mechanism typically involves the oxidative addition of the substrate to the palladium center, followed by reductive elimination to yield the desired product.

The synthesis of trans-Dibromobis(triphenylphosphine)palladium(II) can be achieved through several methods:

  • Direct Reaction: By reacting palladium(II) bromide with triphenylphosphine in an appropriate solvent:
    PdBr2+2PPh3trans Dibromobis triphenylphosphine palladium II \text{PdBr}_2+2\text{PPh}_3\rightarrow \text{trans Dibromobis triphenylphosphine palladium II }
  • From Palladium Precursors: Starting from other palladium complexes (like palladium(II) chloride), one can convert them into trans-Dibromobis(triphenylphosphine)palladium(II) through halogen exchange reactions .

trans-Dibromobis(triphenylphosphine)palladium(II) finds applications primarily as a catalyst in organic synthesis:

  • Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Sonogashira reactions, enabling the formation of carbon-carbon bonds.
  • Functionalization of Hydrocarbons: The compound aids in modifying alkanes and arenes for further chemical transformations .

Studies on the interactions of trans-Dibromobis(triphenylphosphine)palladium(II) with various substrates indicate its effectiveness in catalyzing reactions involving aryl halides and boronic acids. The compound's ability to stabilize palladium in a low oxidation state enhances its catalytic efficiency compared to other palladium complexes .

Several compounds exhibit similar structural characteristics and catalytic properties to trans-Dibromobis(triphenylphosphine)palladium(II). Here are some notable examples:

Compound NameStructure TypeUnique Features
Bis(triphenylphosphine)palladium chlorideSquare planar coordinationCommonly used as a precursor for various catalysts
Tetrakis(triphenylphosphine)palladiumSquare planar coordinationMore sterically hindered; used for different reactions
Palladium acetateSquare planar coordinationSoluble in organic solvents; used for various couplings

Uniqueness: What sets trans-Dibromobis(triphenylphosphine)palladium(II) apart is its specific halide ligands (bromides), which influence its reactivity profile compared to other palladium complexes that may utilize chlorides or acetates.

Dates

Modify: 2023-08-19

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